3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide
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Overview
Description
3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorine atom, a furan ring, a pyrazine ring, and a methoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is often introduced via a cyclization reaction involving furfural or its derivatives.
Coupling Reactions: The final coupling of the pyrazine and furan rings with the methoxybenzamide moiety is typically carried out using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, high-throughput screening for catalyst optimization, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the structure using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, ethanol, and dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the nitro group can yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)isonicotinamide
- 3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide
- 3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-chlorobenzamide
Uniqueness
Compared to similar compounds, 3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety. This functional group can influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness in certain applications.
Properties
IUPAC Name |
3-fluoro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-23-15-3-2-11(8-13(15)18)17(22)21-9-14-16(20-6-5-19-14)12-4-7-24-10-12/h2-8,10H,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEJRAGYRNTBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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